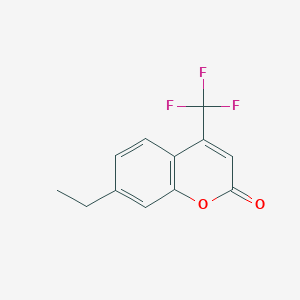

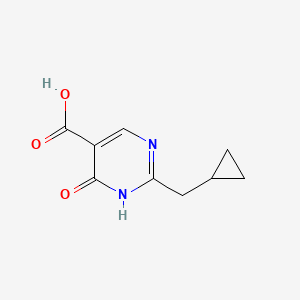

![molecular formula C19H16N4O2 B2567883 2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034275-45-9](/img/structure/B2567883.png)

2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines . These compounds are known for their potential in medicinal chemistry .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazines involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrazines has been studied using various computational methods . The geometry optimization of the molecular structure was carried out for the monomer and dimer .

Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrazines have been studied . The structure–activity relationship of triazolo[4,3-a]pyrazine derivatives was preliminarily analyzed .

Physical And Chemical Properties Analysis

The basic optical, electrochemical, and semiconductor properties of [1,2,4]triazolo[4,3-a]pyrazines have been studied .

Aplicaciones Científicas De Investigación

Potential c-Met Kinase Inhibitors

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine and has been identified as a potential c-Met kinase inhibitor . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .

Anti-Tumor Activity

The compound has shown excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . It has demonstrated superior inhibition ability at the nanomolar level .

Dual c-Met/VEGFR-2 Inhibitors

The compound has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases . VEGFR-2 is another significant target in cancer research due to its role in angiogenesis .

Antiproliferative Activities

The compound has exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . This suggests its potential use in halting the proliferation of cancer cells .

Cell Cycle Arrest

The compound has shown to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner . This indicates its potential role in controlling the cell cycle .

Induction of Apoptosis

The compound has been found to induce the late apoptosis of A549 cells . This suggests its potential use in promoting programmed cell death in cancer cells .

Medicinal Intermediate

The compound is used as a medicinal intermediate . It is used in the synthesis of other chemical compounds, particularly in the pharmaceutical industry .

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives, which the compound is a part of, have shown antibacterial activities . They have been tested against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains .

Mecanismo De Acción

Target of Action

The primary targets of 2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .

Mode of Action

2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione interacts with its targets, c-Met and VEGFR-2, by inhibiting their activities . This inhibition results in a decrease in cell proliferation and angiogenesis, which are key processes in tumor growth .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 pathways. By inhibiting these kinases, 2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione disrupts the signaling pathways that lead to cell proliferation and angiogenesis . The downstream effects include a reduction in tumor growth and potential induction of apoptosis .

Result of Action

As a result of its action, 2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione exhibits excellent antiproliferative activities against various cancer cell lines . It also induces apoptosis in these cells .

Direcciones Futuras

The future directions for [1,2,4]triazolo[4,3-a]pyrazines include further exploration as antimicrobial agents . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, compounds were deliberated to contain piperazine or piperidine in order to investigate their antimicrobial properties .

Propiedades

IUPAC Name |

2-[(4-methylphenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-14-7-9-15(10-8-14)13-23-19(25)22-12-11-21(18(24)17(22)20-23)16-5-3-2-4-6-16/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLBKOAQTSFTDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

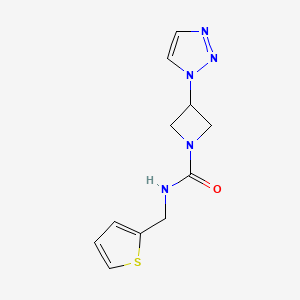

![N-methyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2567804.png)

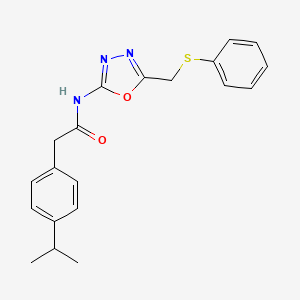

![N-[cyano(2-fluorophenyl)methyl]-3-[(2-nitrophenyl)amino]propanamide](/img/structure/B2567806.png)

![Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate](/img/structure/B2567809.png)

![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2567814.png)

![5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2567817.png)

![2-(4-Cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2567818.png)

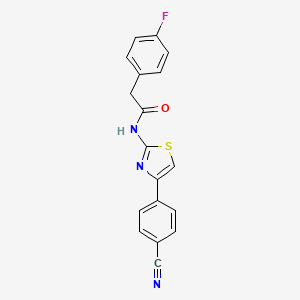

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2567820.png)

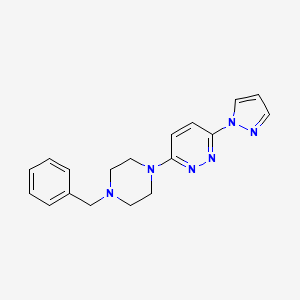

![N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2567822.png)